molecular formula C8H4ClIN2 B1624851 2-Chloro-7-iodoquinoxaline CAS No. 347162-16-7

2-Chloro-7-iodoquinoxaline

Cat. No.: B1624851
CAS No.: 347162-16-7
M. Wt: 290.49 g/mol
InChI Key: KSPJCNNSOPKPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4ClIN2. It is a derivative of quinoxaline, a nitrogen-containing bicyclic compound. The presence of both chlorine and iodine atoms in the quinoxaline ring makes this compound particularly interesting for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-iodoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

    Coupling Products: Biaryl or heteroaryl derivatives.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

Mechanism of Action

The mechanism of action of 2-Chloro-7-iodoquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent inhibitor or modulator . The exact pathways involved vary depending on the specific biological context and target.

Comparison with Similar Compounds

    2-Chloroquinoxaline: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.

    7-Iodoquinoxaline: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    2,3-Dichloroquinoxaline: Contains two chlorine atoms, offering different substitution patterns and reactivity.

Uniqueness: 2-Chloro-7-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which allows for selective functionalization and diverse reactivity. This dual halogenation provides a versatile platform for further chemical modifications and enhances its potential in various applications .

Properties

IUPAC Name

2-chloro-7-iodoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPJCNNSOPKPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441193
Record name 2-chloro-7-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347162-16-7
Record name 2-chloro-7-iodoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-iodoquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-iodoquinoxaline
Reactant of Route 3
2-Chloro-7-iodoquinoxaline
Reactant of Route 4
2-Chloro-7-iodoquinoxaline
Reactant of Route 5
2-Chloro-7-iodoquinoxaline
Reactant of Route 6
2-Chloro-7-iodoquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.